Ethanimidothioic acid, N,N'-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis(2-(dimethylamino)-2-oxo-, dimethyl ester
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Overview
Description
Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis(2-(dimethylamino)-2-oxo-, dimethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as oxysulfinyl, methylimino, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis(2-(dimethylamino)-2-oxo-, dimethyl ester involves multiple steps. The starting materials typically include ethanimidothioic acid and various reagents to introduce the oxysulfinyl, methylimino, and dimethylamino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis(2-(dimethylamino)-2-oxo-, dimethyl ester can undergo various chemical reactions including:
Oxidation: The oxysulfinyl groups can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to remove oxygen atoms from the oxysulfinyl groups.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce simpler thioic acid derivatives .
Scientific Research Applications
Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis(2-(dimethylamino)-2-oxo-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis(2-(dimethylamino)-2-oxo-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding and covalent modifications, which can modulate the activity of its targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis(2-(dimethylamino)-2-oxo-, monoethyl ester
- Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis(2-(dimethylamino)-2-oxo-, diethyl ester
Uniqueness
The uniqueness of Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis(2-(dimethylamino)-2-oxo-, dimethyl ester lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
81862-02-4 |
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Molecular Formula |
C20H34N6O11S4 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
methyl (1Z)-2-(dimethylamino)-N-[[2-[[(Z)-[2-(dimethylamino)-1-methylsulfanyl-2-oxoethylidene]amino]oxycarbonyl-methylsulfinamoyl]oxy-3-prop-2-enoxypropoxy]sulfinyl-methylcarbamoyl]oxy-2-oxoethanimidothioate |
InChI |
InChI=1S/C20H34N6O11S4/c1-10-11-33-12-14(37-41(32)26(7)20(30)36-22-16(39-9)18(28)24(4)5)13-34-40(31)25(6)19(29)35-21-15(38-8)17(27)23(2)3/h10,14H,1,11-13H2,2-9H3/b21-15-,22-16- |
InChI Key |
QDNJSWGOKUCNMG-BMJUYKDLSA-N |
Isomeric SMILES |
CN(C)C(=O)/C(=N/OC(=O)N(C)S(=O)OCC(COCC=C)OS(=O)N(C)C(=O)O/N=C(/C(=O)N(C)C)\SC)/SC |
Canonical SMILES |
CN(C)C(=O)C(=NOC(=O)N(C)S(=O)OCC(COCC=C)OS(=O)N(C)C(=O)ON=C(C(=O)N(C)C)SC)SC |
Origin of Product |
United States |
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